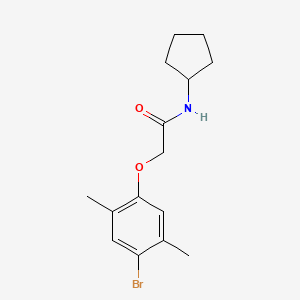![molecular formula C17H18BrClN2O5S B3497619 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide](/img/structure/B3497619.png)
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Vue d'ensemble
Description
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonyl group, a bromophenyl group, and a chloro-dimethoxyphenyl group, making it a subject of interest for its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-bromobenzenesulfonyl chloride with methylamine to form the sulfonyl-methylamino intermediate. This intermediate is then reacted with 4-chloro-2,5-dimethoxyphenylacetic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group may interact with enzymes or proteins, altering their activity. The aromatic rings and halogen atoms can also play a role in binding to biological targets, influencing the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-bromo-2,5-dimethoxyphenyl)acetamide
- 2-[(4-fluorophenyl)sulfonyl-methylamino]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
- 2-[(4-iodophenyl)sulfonyl-methylamino]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to similar compounds
Propriétés
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O5S/c1-21(27(23,24)12-6-4-11(18)5-7-12)10-17(22)20-14-9-15(25-2)13(19)8-16(14)26-3/h4-9H,10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOBORAHWQGPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1OC)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenyl-5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3497543.png)
![4-bromo-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B3497550.png)
![4-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3497563.png)
![(5Z)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3497567.png)
![2-[(3Z)-3-{[(4-Tert-butylphenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N,N-diethylacetamide](/img/structure/B3497577.png)
![1-[(4-bromo-2,5-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B3497589.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5,6,7,8-tetrahydro-1-naphthalenyl)glycinamide](/img/structure/B3497593.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3497600.png)

![N-{[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B3497609.png)
![2-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE](/img/structure/B3497615.png)
![5-({[(5-bromo-2-methoxy-3-methylbenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid](/img/structure/B3497633.png)
